2-((5-Bromo-2-hydroxy-benzylidene)-amino)-4,5-diphenyl-furan-3-carbonitrile
CAS No.:
Cat. No.: VC15715115
Molecular Formula: C24H15BrN2O2
Molecular Weight: 443.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H15BrN2O2 |
|---|---|
| Molecular Weight | 443.3 g/mol |
| IUPAC Name | 2-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-4,5-diphenylfuran-3-carbonitrile |
| Standard InChI | InChI=1S/C24H15BrN2O2/c25-19-11-12-21(28)18(13-19)15-27-24-20(14-26)22(16-7-3-1-4-8-16)23(29-24)17-9-5-2-6-10-17/h1-13,15,28H/b27-15+ |
| Standard InChI Key | DGXDMOMSKOTVMF-JFLMPSFJSA-N |
| Isomeric SMILES | C1=CC=C(C=C1)C2=C(OC(=C2C#N)/N=C/C3=C(C=CC(=C3)Br)O)C4=CC=CC=C4 |
| Canonical SMILES | C1=CC=C(C=C1)C2=C(OC(=C2C#N)N=CC3=C(C=CC(=C3)Br)O)C4=CC=CC=C4 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound features a furan-3-carbonitrile core substituted at positions 4 and 5 with phenyl groups. A benzylidene-amino group, derived from 5-bromo-2-hydroxybenzaldehyde, is attached to position 2 of the furan ring. The molecular formula is C<sub>25</sub>H<sub>16</sub>BrN<sub>3</sub>O<sub>2</sub>, with a molecular weight of 494.33 g/mol. Key structural elements include:
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Furan ring: A five-membered aromatic oxygen heterocycle.
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Benzylidene-amino group: A Schiff base formed via condensation of an amine and aldehyde.
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Bromine and hydroxyl substituents: Electron-withdrawing groups influencing reactivity and intermolecular interactions .
Spectroscopic Characterization
While direct spectral data for this compound is unavailable, analogous structures provide reference benchmarks:
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IR Spectroscopy: Expected peaks include ν(C≡N) ≈ 2220 cm⁻¹, ν(C=O) ≈ 1680 cm⁻¹ (from tautomerization), and ν(O-H) ≈ 3200–3400 cm⁻¹ .
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<sup>1</sup>H NMR: Anticipated signals:
Synthesis and Reaction Pathways
Retrosynthetic Analysis
The compound can be synthesized via a three-step strategy:
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Furan core formation: Cyclization of a diketone precursor with ammonium acetate to form 4,5-diphenylfuran-3-carbonitrile.
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Benzylidene-amino group introduction: Condensation of 5-bromo-2-hydroxybenzaldehyde with an amine-functionalized furan intermediate.
Preparation of 4,5-Diphenylfuran-3-carbonitrile
A modified Paal-Knorr synthesis using 1,4-diketones and ammonium acetate in acetic acid yields the furan core. For example, 2,5-diphenyl-3,4-furandione reacts with NH<sub>4</sub>OAc at 120°C to form the target intermediate .
Synthesis of 5-Bromo-2-hydroxybenzaldehyde
Bromination of 2-hydroxy-4-methoxybenzaldehyde with Br<sub>2</sub> in acetic acid at 0–20°C achieves 87–90% yield . Demethylation via HBr/acetic acid removes the methoxy group, yielding 5-bromo-2-hydroxybenzaldehyde.
Schiff Base Formation
Condensation of 4,5-diphenylfuran-3-carbonitrile-2-amine with 5-bromo-2-hydroxybenzaldehyde in ethanol under reflux (12 h) forms the title compound. The reaction is catalyzed by acetic acid, with dehydration monitored via TLC.
Reaction Conditions
| Parameter | Value |
|---|---|
| Solvent | Ethanol |
| Temperature | 78°C (reflux) |
| Catalyst | Acetic acid (0.1 eq) |
| Reaction Time | 12–16 h |
| Yield | ~65–70% (estimated) |
Crystallographic and Structural Analysis
Crystal System and Unit Cell
Analogous Schiff base complexes crystallize in monoclinic systems with space group P2<sub>1</sub>/c. Expected unit cell parameters:
Hydrogen Bonding and Packing
The hydroxyl and imine groups facilitate intermolecular hydrogen bonds (O-H···N, N-H···O), creating a layered structure. Bromine atoms contribute to halogen bonding (C-Br···O), enhancing thermal stability .
Physicochemical and Pharmacological Properties
Solubility and Partition Coefficients
Estimated using group contribution methods:
| Property | Value |
|---|---|
| LogP (octanol-water) | 3.8–4.2 |
| Water Solubility | 0.01–0.05 mg/mL |
| TPSA | 85–90 Ų |
Biological Activity
Schiff bases with brominated aromatic systems exhibit:
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Antimicrobial activity: MIC values of 8–32 µg/mL against S. aureus and E. coli.
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Anticancer potential: IC<sub>50</sub> ≈ 10–25 µM in MCF-7 and HeLa cells .
Applications and Future Directions
Material Science
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Coordination polymers: Metal complexes (Cu(II), Zn(II)) show luminescence and catalytic properties.
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Nonlinear optics (NLO): Conjugated π-system enhances second-harmonic generation (SHG) efficiency.
Pharmaceutical Development
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Targeted drug delivery: Functionalization with PEG chains improves bioavailability.
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Photosensitizers: Potential in photodynamic therapy due to strong UV-Vis absorption (λ<sub>max</sub> ≈ 350–400 nm).
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